[(3S)-3-cyclohexyloxiran-2-yl]methanol
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Overview
Description
[(3S)-3-cyclohexyloxiran-2-yl]methanol is an organic compound characterized by a cyclohexyl group attached to an oxirane ring, which is further connected to a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3S)-3-cyclohexyloxiran-2-yl]methanol typically involves the epoxidation of cyclohexene followed by the introduction of a methanol group. One common method is the reaction of cyclohexene with a peracid, such as m-chloroperoxybenzoic acid, to form the corresponding epoxide. This epoxide can then be reacted with methanol in the presence of a catalyst, such as sulfuric acid, to yield this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of immobilized catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification techniques like distillation and crystallization are employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
[(3S)-3-cyclohexyloxiran-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the oxirane ring to a diol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclohexanone or cyclohexanol derivatives.
Reduction: Cyclohexane-1,2-diol.
Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.
Scientific Research Applications
[(3S)-3-cyclohexyloxiran-2-yl]methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of [(3S)-3-cyclohexyloxiran-2-yl]methanol involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties.
Comparison with Similar Compounds
[(3S)-3-cyclohexyloxiran-2-yl]methanol can be compared with other similar compounds such as:
Cyclohexene oxide: Lacks the methanol group, making it less versatile in certain reactions.
Cyclohexanol: Does not contain the oxirane ring, limiting its reactivity.
Epoxycyclohexane: Similar structure but without the methanol group, affecting its solubility and reactivity.
The uniqueness of this compound lies in its combination of the cyclohexyl, oxirane, and methanol functionalities, which provide a wide range of reactivity and applications.
Properties
Molecular Formula |
C9H16O2 |
---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
[(3S)-3-cyclohexyloxiran-2-yl]methanol |
InChI |
InChI=1S/C9H16O2/c10-6-8-9(11-8)7-4-2-1-3-5-7/h7-10H,1-6H2/t8?,9-/m0/s1 |
InChI Key |
JHPCIQWUOSMNLK-GKAPJAKFSA-N |
Isomeric SMILES |
C1CCC(CC1)[C@H]2C(O2)CO |
Canonical SMILES |
C1CCC(CC1)C2C(O2)CO |
Origin of Product |
United States |
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